绿青霉素

描述

Viridicatin Description

Viridicatin alkaloids are a group of natural products known for their unique core scaffold and biological activities. These compounds, including viridicatumtoxins and viridicatol, are typically isolated from fungal sources and have been the subject of various synthetic and analytical studies due to their potential as therapeutic agents. Viridicatumtoxins, for instance, are a rare class of tetracycline-like mycotoxins that have shown exceptional growth inhibitory activity against drug-resistant bacteria such as vancomycin-resistant Enterococci . Viridicatol, another compound in this class, has been identified as a quinoline alkaloid with anti-allergic properties, capable of alleviating anaphylaxis and repairing the intestinal barrier in mice by suppressing mast cell activation .

Synthesis Analysis

The synthesis of viridicatin alkaloids has been a significant focus of research due to their complex structures and promising biological activities. Studies have described various synthetic approaches to construct the viridin core structure, which is a common feature of viridicatin alkaloids. These methods include Diels-Alder/retro-Diels-Alder reactions, vinylogous Mukaiyama aldol-type reactions , and asymmetric aldol reactions . Additionally, enantioselective syntheses have been developed for (-)-viridin and (-)-viridiol, employing intramolecular Heck reactions to set absolute stereochemistry . The total synthesis of viridicatumtoxin B has also been achieved, providing a basis for structural revisions and the development of analogues with potential antibacterial properties . Furthermore, asymmetric alkylation of anthrones has been utilized to synthesize enantiopure (-)- and (+)-viridicatumtoxins B, leading to the discovery of potent analogues .

Molecular Structure Analysis

The molecular structures of viridicatin alkaloids have been elucidated through various spectroscopic techniques and X-ray diffraction analysis. For example, the structure of viridicatol was unambiguously established by X-ray diffraction, confirming its identity as a quinoline alkaloid . The absolute configurations of viridicatumtoxins have been reassigned or assigned through comprehensive spectroscopic and chemical analysis, highlighting the acid-stable antibiotic scaffold characteristic of these compounds .

Chemical Reactions Analysis

Viridicatin alkaloids undergo a range of chemical reactions that are crucial for their synthesis and diversification. The regioselective ring expansion of isatins with in situ generated α-aryldiazomethanes has been described as a novel, efficient, and metal-free method for constructing viridicatin alkaloids . This approach has been applied to synthesize naturally occurring viridicatin, viridicatol, and their derivatives. Additionally, the incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries has been explored, demonstrating the potential of these compounds in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of viridicatin alkaloids are closely related to their biological activities. Viridicatumtoxins have been investigated for their antibacterial mechanism of action, revealing that they exert their effects through binding to undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis . The stability of the tetracycline-like scaffold under acidic conditions and the ability to inhibit drug-resistant bacteria are notable chemical properties of these compounds . The anti-allergic effects of viridicatol, including the suppression of mast cell activation and the repair of the intestinal barrier, are also significant properties that contribute to its therapeutic potential .

科学研究应用

溶解度和生物活性的增强:绿青霉素及其衍生物对肿瘤坏死因子诱导的疾病复制表现出有效的抑制作用。然而,它们在生理pH值下的水介质中溶解度低,限制了它们的生物利用度。已经发现环糊精腔的包封可以增加它们的水溶性和生物活性,使其对患病细胞比对健康细胞更有效 (Kashapov 等人,2020)。

DNA编码化学库:具有独特核心骨架的绿青霉素生物碱已被纳入DNA编码化学库,以促进药物发现。已经实现了绿青霉素样骨架的高效DNA上合成,显示出构建聚焦天然产物样编码库的潜力 (Fang 等人,2023)。

抗菌和植物生长影响:绿青霉素对一些革兰氏阳性菌表现出很强的抗菌活性,并对水稻幼苗的生长具有抑制作用。它的衍生物也影响微生物和植物的生长,表明其化学结构中取代基团的重要性 (Taniguchi & Satomura, 1970)。

合成方法:已经开发了靛红与α-芳基/杂芳基重氮甲烷的区域选择性环扩张反应来构建绿青霉素生物碱。该方法允许合成天然绿青霉素、绿青霉醇及其衍生物,显示出大规模生产的潜力 (Tangella 等人,2018)。

光保护潜力:从南极海洋真菌中分离出的喹啉生物碱,包括绿青霉素,已被评估其光保护潜力。绿青霉素在UVB和UVA-II区域显示出吸收,并且在UVA照射后具有光稳定性。这突出了其作为一类新型光保护分子的潜力 (Teixeira 等人,2021)。

抗过敏特性:从深海青霉灰绿青霉中分离出的绿青霉醇已显示出减轻小鼠过敏反应和修复肠道屏障的特性。它抑制肥大细胞活化,突出了其作为过敏性疾病新疗法的潜力 (Shu 等人,2020)。

安全和危害

未来方向

The potential application of viridicatin in DNA-encoded chemical libraries could facilitate drug discovery . The efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes is a promising approach in focused natural product-like encoded library construction .

属性

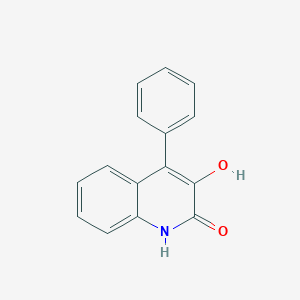

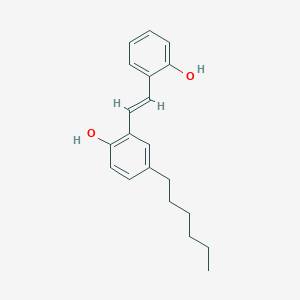

IUPAC Name |

3-hydroxy-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVMXWVVMILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156022 | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Viridicatin | |

CAS RN |

129-24-8 | |

| Record name | Viridicatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)